molecular formula C10H12 B124427 5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene CAS No. 149440-54-0

5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene

Cat. No.: B124427
CAS No.: 149440-54-0
M. Wt: 132.2 g/mol
InChI Key: VXWHUQYJOJUPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene is a norbornene derivative featuring a bicyclic framework with a propynyl (alkyne) substituent at the 5-position. The bicyclo[2.2.1]hept-2-ene (norbornene) core is widely studied for its strain-induced reactivity, making it valuable in polymer chemistry and organic synthesis . The propynyl group introduces a triple bond, which may enhance reactivity in click chemistry or serve as a site for further functionalization .

Properties

CAS No.

149440-54-0

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

IUPAC Name

5-prop-1-ynylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H12/c1-2-3-9-6-8-4-5-10(9)7-8/h4-5,8-10H,6-7H2,1H3

InChI Key

VXWHUQYJOJUPIJ-UHFFFAOYSA-N

SMILES

CC#CC1CC2CC1C=C2

Canonical SMILES

CC#CC1CC2CC1C=C2

Synonyms

Bicyclo[2.2.1]hept-2-ene, 5-(1-propynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Inferred Molecular Properties :

  • Molecular Formula : Likely C₁₀H₁₂ (based on 5-methyl analogue: C₈H₁₂ + propynyl group (C₃H₃)) .
  • Key Features : High ring strain, sp²-sp³ hybridized carbons, and alkyne functionality.

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The table below compares 5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene with selected analogues, highlighting substituent-driven differences:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene Propynyl (C≡CH) C₁₀H₁₂ (inferred) ~132.20 Not available Potential for click chemistry, polymer synthesis -
5-Methylbicyclo[2.2.1]hept-2-ene Methyl (CH₃) C₈H₁₂ 108.18 822-96-8 Hydrophobic; used in ROMP initiators
5-Phenylbicyclo[2.2.1]hept-2-ene Phenyl (C₆H₅) C₁₃H₁₄ 170.25 6143-30-2 Aromatic conjugation; electronic applications
5-Bromobicyclo[2.2.1]hept-2-ene Bromo (Br) C₇H₉Br 173.05 5810-82-2 Polar; substrate for cross-coupling reactions
5-Hexylbicyclo[2.2.1]hept-2-ene Hexyl (C₆H₁₃) C₁₃H₂₂ 178.31 22094-83-3 Hydrophobic; industrial polymer additives
5-Octylbicyclo[2.2.1]hept-2-ene Octyl (C₈H₁₇) C₁₅H₂₆ 206.37 22094-85-5 Boiling point: 262–265°C; density: 0.895 g/cm³
5-(4-Bromobutyl)bicyclo[2.2.1]hept-2-ene 4-Bromobutyl C₁₁H₁₇Br 229.16 Not available ~4:1 endo:exo ratio; precursor for functionalization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.